Comparative Tubulin Binding Affinity and Kinetics: Allocolchicine vs. Colchicine
Allocolchicine binds to tubulin with high affinity, though its association constant (Ka) is approximately 5-fold lower than that of colchicine. The activation energy for binding is nearly identical, suggesting a similar rate-limiting step [1]. This makes allocolchicine a key comparator for studying the contribution of the C-ring to binding energetics. An earlier study reports an inhibition constant (Ki) of 2 µM for allocolchicine in competition with colchicine [2].
| Evidence Dimension | Binding Affinity (Ka) |
|---|---|
| Target Compound Data | 6.1 x 10^5 M^-1 |
| Comparator Or Baseline | Colchicine (Ka ~3.1 x 10^6 M^-1) |
| Quantified Difference | Allocolchicine Ka is ~5-fold lower |
| Conditions | Fluorescence titration at 37°C |
Why This Matters
The defined, lower affinity allows researchers to probe structure-activity relationships (SAR) for tubulin binding and assess the impact of C-ring modifications on potency.
- [1] Hastie, S. B. (1989). Spectroscopic and kinetic features of allocolchicine binding to tubulin. *Biochemistry*, 28(19), 7753–7760. View Source
- [2] Deinum, J., et al. (1981). Synthesis and binding to tubulin of an allocolchicine spin probe. *Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry*, 35(10), 677–681. View Source
